molecular formula C20H15NO2 B6377266 4-(2-Benzyloxyphenyl)-2-cyanophenol, 95% CAS No. 1261984-12-6

4-(2-Benzyloxyphenyl)-2-cyanophenol, 95%

Cat. No. B6377266
CAS RN: 1261984-12-6
M. Wt: 301.3 g/mol
InChI Key: IHWSCPZESWKOGR-UHFFFAOYSA-N
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Description

4-(2-Benzyloxyphenyl)-2-cyanophenol, 95% (4-BPCP) is a synthetic organic compound with a variety of applications in scientific research and laboratory experiments. This compound is a white crystalline powder with a melting point of 127-129°C and is soluble in ethanol and methanol. 4-BPCP is primarily used as a reagent in organic synthesis and as a stabilizer for polymers. In addition, 4-BPCP has been studied for its potential applications in medicine and biochemistry.

Mechanism of Action

The mechanism of action of 4-(2-Benzyloxyphenyl)-2-cyanophenol, 95% is not fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). This action can help to protect cells and tissues from oxidative damage, which can lead to a variety of diseases. In addition, 4-(2-Benzyloxyphenyl)-2-cyanophenol, 95% may also interact with proteins and enzymes to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Benzyloxyphenyl)-2-cyanophenol, 95% are not fully understood. However, some studies have suggested that it may have anti-inflammatory, anti-cancer, and anti-fungal effects. In addition, 4-(2-Benzyloxyphenyl)-2-cyanophenol, 95% has been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(2-Benzyloxyphenyl)-2-cyanophenol, 95% in laboratory experiments is its relatively low cost and easy availability. In addition, 4-(2-Benzyloxyphenyl)-2-cyanophenol, 95% is relatively stable and does not require special storage conditions. However, there are some limitations to using 4-(2-Benzyloxyphenyl)-2-cyanophenol, 95% in laboratory experiments. For example, it is not soluble in water, which can limit its use in certain types of experiments. In addition, 4-(2-Benzyloxyphenyl)-2-cyanophenol, 95% has not been extensively studied and its mechanism of action is still not fully understood.

Future Directions

There are several potential future directions for the research and development of 4-(2-Benzyloxyphenyl)-2-cyanophenol, 95%. First, further research is needed to better understand the biochemical and physiological effects of 4-(2-Benzyloxyphenyl)-2-cyanophenol, 95%. In addition, further research is needed to develop new methods for the synthesis of 4-(2-Benzyloxyphenyl)-2-cyanophenol, 95% and to explore its potential applications in medicine and biochemistry. Finally, research is needed to explore the potential use of 4-(2-Benzyloxyphenyl)-2-cyanophenol, 95% as a stabilizer for polymers and other organic compounds.

Synthesis Methods

4-(2-Benzyloxyphenyl)-2-cyanophenol, 95% can be synthesized through a two-step process. The first step involves the reaction of benzyl alcohol with 2-cyanophenol in the presence of an acid catalyst, such as hydrochloric acid, to form the intermediate product 2-(2-benzyloxy)phenyl-2-cyanophenol. The second step involves the reaction of the intermediate product with a base catalyst, such as sodium hydroxide, to form the final product 4-(2-Benzyloxyphenyl)-2-cyanophenol, 95%. This synthesis method is relatively simple and can be performed in a laboratory setting with readily available reagents.

Scientific Research Applications

4-(2-Benzyloxyphenyl)-2-cyanophenol, 95% has been studied for its potential applications in scientific research. Specifically, it has been found to have antioxidant properties, which can be useful in the development of new drugs and treatments for various diseases. In addition, 4-(2-Benzyloxyphenyl)-2-cyanophenol, 95% has been studied for its potential applications in the stabilization of polymers and the synthesis of other organic compounds.

properties

IUPAC Name

2-hydroxy-5-(2-phenylmethoxyphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO2/c21-13-17-12-16(10-11-19(17)22)18-8-4-5-9-20(18)23-14-15-6-2-1-3-7-15/h1-12,22H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWSCPZESWKOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=C(C=C3)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685000
Record name 2'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Benzyloxyphenyl)-2-cyanophenol

CAS RN

1261984-12-6
Record name 2'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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